Nitrosyl acetate

Description

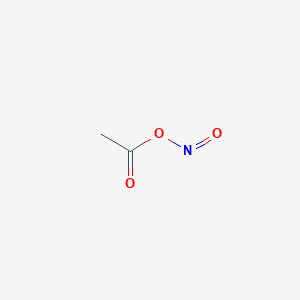

Nitrosyl acetate (ONOAc) is a nitrosyl carboxylate compound formed by the interaction of nitrosyl ions (NO⁺) with acetate (CH₃COO⁻). It is a reactive intermediate in organic synthesis, particularly in nitrosation reactions where it acts as a nitrosating agent . Structurally, it features a bent nitroso group, as observed in acyloxy nitroso compounds, with a configuration that facilitates nitric oxide (HNO) release upon hydrolysis . Its synthesis often involves the reaction of carboxylic acids or their derivatives with nitrosating agents like dinitrogen trioxide (N₂O₃) in buffered solutions, where acetate stabilizes the nitrosyl intermediate .

This compound is notable for its role in catalytic cycles (e.g., palladium-catalyzed oxidations) and biological studies, where its hydrolysis generates HNO—a species with distinct reactivity compared to nitric oxide (NO) . However, its stability and reactivity are highly dependent on pH and the presence of nucleophiles, which limits its direct isolation in many cases .

Properties

IUPAC Name |

nitroso acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c1-2(4)6-3-5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMRKSLUXZLPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509063 | |

| Record name | Acetyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-49-0 | |

| Record name | Acetyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosyl acetate can be synthesized through the reaction of acetic acid with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows: [ \text{CH}_3\text{COOH} + \text{NOCl} \rightarrow \text{CH}_3\text{COONO} + \text{HCl} ]

Industrial Production Methods:

Chemical Reactions Analysis

Hydrolysis and HNO Release

Nitrosyl acetate undergoes hydrolysis to release nitroxyl (HNO) and acetic acid. The reaction kinetics and products depend on pH and ester group structure:

Key Findings:

-

Rate of Hydrolysis : Follows the order: trifluoroacetate (3 ) > acetate (1 , this compound) > pivalate (2 ) under all pH conditions .

-

pH Dependence : Hydrolysis accelerates in acidic media but remains slower than trifluoroacetyl analogs .

-

Byproducts : Acetic acid is a stable byproduct, while HNO dimerizes to form nitrous oxide (N₂O) .

Table 1: Hydrolysis Kinetics of Acyloxy Nitroso Compounds

| Compound | Ester Group | Observed Rate (k) | pH Dependency | Primary Product |

|---|---|---|---|---|

| This compound | Acetyl (CH₃COO) | Moderate | Acid-favored | HNO + CH₃COOH |

| Trifluoroacetate | CF₃COO | Fast | pH-independent | HNO + CF₃COOH |

| Pivalate | (CH₃)₃CCOO | Slow | Base-favored | HNO + (CH₃)₃CCOOH |

Thiol-Mediated Decomposition

This compound reacts with thiols (RSH) through two competing pathways:

Pathway A: HNO Release

Under neutral or weakly acidic conditions:

Pathway B: Oxime Formation

In basic conditions (thiolate dominance):

Table 2: Reaction Pathways with Thiols

| Condition | Reactive Species | Pathway | Product |

|---|---|---|---|

| Acidic/Neutral | Thiol (RSH) | A | HNO + Disulfide |

| Basic | Thiolate (RS⁻) | B | Sulfinamide/Oxime |

Thermal and Photolytic Stability

-

Thermal Decomposition : At elevated temperatures, this compound decomposes to release NO and acetic acid anhydride .

-

Photolysis : UV irradiation cleaves the N–O bond, generating acyl nitroso intermediates that further hydrolyze to HNO .

Biological Reactivity

This compound mimics HNO donors like Angeli’s salt in vascular systems:

Scientific Research Applications

Nitrosyl acetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrogen-containing compounds.

Biology: this compound is studied for its potential effects on biological systems, particularly in the context of nitric oxide (NO) signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vasodilation and as a potential treatment for certain cardiovascular conditions.

Industry: this compound is used in the production of various chemicals and materials, leveraging its unique reactivity.

Mechanism of Action

The mechanism of action of nitrosyl acetate involves the release of the nitrosyl group (NO), which can interact with various molecular targets. In biological systems, nitric oxide (NO) is a signaling molecule that plays a crucial role in processes such as vasodilation, neurotransmission, and immune response. This compound can release NO, which then interacts with specific proteins and enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acyloxy Nitroso Compounds

Acyloxy nitroso compounds, such as 4-nitrosotetrahydro-2H-pyran-4-yl acetate and pivalate, share structural and functional similarities with nitrosyl acetate. These compounds are water-soluble and release HNO via enzymatic (e.g., pig liver esterase) or pH-dependent hydrolysis . Key differences include:

- Reactivity : this compound exhibits slower hydrolysis kinetics compared to pivalate derivatives due to steric and electronic effects of the acyl group .

- Biological Applications: Unlike this compound, acyloxy nitroso compounds like 4-nitrosotetrahydro-2H-pyran-4-yl acetate selectively modify thiol-containing proteins (e.g., aldehyde dehydrogenase) and heme proteins (e.g., metmyoglobin), making them valuable tools for studying HNO signaling .

Nitrosyl Halides (ClNO, BrNO)

Nitrosyl chloride (ClNO) and nitrosyl bromide (BrNO) are more electrophilic than this compound due to the higher leaving-group ability of halides. For example:

- Addition Reactions: ClNO undergoes rapid exo, cis addition to rigid olefins like norbornene, forming dimeric nitrosochlorides. In contrast, this compound in similar conditions produces oximes or dinitrogen trioxide adducts due to competing isomerization pathways .

- Stability: ClNO is less stable in aqueous media, whereas this compound’s carboxylate group enhances solubility and moderates reactivity .

Nitroso Metal Complexes

Cobalt-nitro complexes (e.g., [Co(NO)₆]³⁺) and palladium-nitrosyl intermediates ([Pd(NO)]⁺) are distinct from this compound in their redox behavior. For instance:

- Catalytic Roles: Cobalt-nitro complexes act as oxidants in Wacker-type chemistry, regenerating palladium(II) from Pd(0) without forming HNO. This compound, however, participates in HNO release pathways that modify heme proteins .

- Electronic Structure : Metal-bound nitroso groups exhibit linear configurations (M–N≡O), contrasting with the bent geometry of this compound’s nitroso moiety .

Data Table: Comparative Properties of this compound and Analogues

| Compound | Chemical Formula | Reactivity | Hydrolysis Products | Key Applications | Stability in Water |

|---|---|---|---|---|---|

| This compound | ONOAc | Moderate nitrosation agent | HNO, acetic acid | Organic synthesis, HNO donors | Moderate |

| 4-Nitrosotetrahydro-2H-pyran-4-yl acetate | C₇H₁₁NO₄ | Enzymatic HNO release | HNO, ester byproducts | Protein modification studies | High (water-soluble) |

| Nitrosyl chloride | ClNO | Rapid electrophilic addition | HCl, HNO | Olefin functionalization | Low |

| Cobalt-nitro complexes | [Co(NO)₆]³⁺ | Redox-active oxidants | NO, Co²⁺ | Catalytic olefin oxidation | High (non-aqueous) |

Research Findings and Mechanistic Insights

- HNO Release: Hydrolysis of this compound produces HNO, confirmed by the formation of nitrous oxide (N₂O) and ferrous nitrosyl heme complexes . Competing nucleophiles (e.g., thiols) or oxidative metal ions inhibit HNO release, highlighting its context-dependent reactivity .

- Catalytic Efficiency: In acetic acid buffers, this compound enhances nitrosation rates by 10–20% compared to unbuffered systems, though its effect is weaker than ClNO or BrNO .

- Biological Interactions: Unlike nitrosyl halides, this compound’s hydrolysis products (HNO) preferentially modify cysteine residues to form dehydroalanine, offering a pathway for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.